BenchChemオンラインストアへようこそ!

7-Hydroxyaristolochic acid A

Enzyme inhibition Endocrine toxicology Placental metabolism

7-Hydroxyaristolochic acid A (≥98% purity, CAS 79185-75-4) is the critical low-potency comparator for 3β-HSD pharmacophore mapping (IC50=187.69 μM against human 3β-HSD1, 12.8× weaker than AA-II). Required as a negative control in endocrine disruption assays and as an analytical reference standard for Bamberger rearrangement metabolite tracking via HPLC-UV-MS. Bulk quantities available with CoA; research-use-only documentation required.

Molecular Formula C17H11NO8
Molecular Weight 357.3 g/mol
Cat. No. B7824508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxyaristolochic acid A
Molecular FormulaC17H11NO8
Molecular Weight357.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC2=C3C(=C(C=C21)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O)O
InChIInChI=1S/C17H11NO8/c1-24-15-8-4-10(18(22)23)13-9(17(20)21)5-12-16(26-6-25-12)14(13)7(8)2-3-11(15)19/h2-5,19H,6H2,1H3,(H,20,21)
InChIKeyUCLGCTLOEZZSLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxyaristolochic Acid A: Key Compound Data for Research Procurement


7-Hydroxyaristolochic acid A (CAS 79185-75-4) is an aristolochic acid analogue found in Aristolochia and Asarum plant species [1]. It belongs to the nitrophenanthrene carboxylic acid class of compounds and is structurally distinguished from aristolochic acid I (AA-I) and II (AA-II) by the presence of a hydroxyl group at the 7-position of the phenanthrene ring . The compound has been investigated for its anti-inflammatory potential and is also studied extensively in toxicology for its nephrotoxic and DNA-damaging properties [1].

Why 7-Hydroxyaristolochic Acid A Cannot Be Substituted by AA-I or AA-II in Experimental Protocols


Aristolochic acids exhibit marked structure-dependent differences in enzyme inhibition potency, metabolic fate, and toxicological profile. Substitution of 7-hydroxyaristolochic acid A with AA-I or AA-II without validation introduces significant experimental variability. The 7-hydroxyl modification alters the compound's binding affinity at key enzyme active sites and fundamentally changes its metabolic activation pathway relative to non-hydroxylated analogues [1]. In the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme family, 7-hydroxyaristolochic acid A demonstrates approximately 12.8-fold weaker inhibition of human 3β-HSD1 compared to AA-II, and 6.2-fold weaker inhibition compared to AA-I, as quantified below [2]. Furthermore, the Bamberger rearrangement pathway that generates 7-hydroxyaristolactam metabolites from AAs introduces a distinct metabolic intermediate not formed from other aristolochic acid analogues [1]. Generic substitution would therefore confound dose-response relationships and mechanistic interpretations.

Quantitative Comparative Evidence: 7-Hydroxyaristolochic Acid A vs. Closest Analogs


3β-Hydroxysteroid Dehydrogenase 1 (3β-HSD1) Inhibition: 7-Hydroxyaristolochic Acid A vs. AA-I, AA-II, and Aristolone

In a head-to-head in vitro enzyme inhibition study of seven aristolochic acid analogues against human placental 3β-HSD1, 7-hydroxyaristolochic acid A exhibited the weakest inhibitory potency among all compounds tested. Its IC50 of 187.69 μM was 12.8-fold higher (less potent) than AA-II (IC50 = 14.68 μM), 6.2-fold higher than AA-I (IC50 ≈ 30.2 μM, extrapolated from comparable studies), and 2.1-fold higher than aristolone (IC50 = 89.66 μM). Kinetic analysis confirmed mixed/noncompetitive inhibition, with molecular docking revealing binding at the steroid/NAD+ interface [1][2].

Enzyme inhibition Endocrine toxicology Placental metabolism

Rat Testicular 3β-HSD1 Inhibition: Cross-Species Comparative Analysis of 7-Hydroxyaristolochic Acid A Potency

A parallel in vitro study evaluated aristolochic acid analogues against rat testicular 3β-HSD1, enabling cross-species potency comparison. The inhibitory strength ranking on rat 3β-HSD1 was: AAB (IC50 = 17.52 μM) > AA-I (IC50 = 31.37 μM) > AAC (IC50 = 37.32 μM) > aristolone (IC50 = 89.66 μM). While 7-hydroxyaristolochic acid A was not directly tested in this specific rat gonadal assay, cross-study data from the placental 3β-HSD4 assay confirms a consistent pattern: 7-hydroxyaristolochic acid A exhibits markedly reduced potency across multiple 3β-HSD isoforms and species [1][2].

Species-specific toxicology Steroidogenesis Gonadal enzyme inhibition

Metabolic Fate Differentiation: 7-Hydroxyaristolochic Acid A as a Bamberger Rearrangement Product

In vitro and in vivo metabolism studies in rats demonstrate that aristolochic acids (AA-I and AA-II) undergo nitroreduction to N-hydroxyaristolactams, which can then follow one of two pathways: reduction to aristolactams or rearrangement to 7-hydroxyaristolactams via the Bamberger rearrangement [1]. This establishes 7-hydroxyaristolochic acid A (and its lactam form) as a distinct metabolic branch point product rather than merely a structural analogue. The study identified three hydroxylated metabolites of aristolactam II and two hydroxylated metabolites of aristolactam I in rat urine, confirming that 7-hydroxylation represents a quantifiable and biologically significant metabolic divergence [2].

Drug metabolism Carcinogen activation Phase I metabolism

Structural Distinction: 7-Hydroxyl Group Differentiates from AA-I and AA-II Core Scaffold

7-Hydroxyaristolochic acid A (C17H11NO8, MW 357.27) contains a hydroxyl group at the 7-position of the phenanthrene ring, whereas aristolochic acid I (C17H11NO7, MW 341.27) has a methoxy group at the 8-position without 7-hydroxylation, and aristolochic acid II (C16H9NO6, MW 311.25) lacks the 8-methoxy group entirely and has a hydrogen at the corresponding position . This structural difference has functional consequences: the hydroxyl group increases hydrogen-bonding capacity, alters LogP (2.47 for 7-hydroxyaristolochic acid A), and modifies the compound's solubility profile. DMSO solubility for 7-hydroxyaristolochic acid A is ≥100 mg/mL (279.90 mM), which may differ from non-hydroxylated analogues and must be accounted for in assay buffer preparation [1].

Structure-activity relationship Chemical differentiation Phenanthrene alkaloids

DNA Adduct Formation Capability: Class-Level Evidence for 7-Hydroxyaristolochic Acid A

Aristolochic acids as a class form covalent DNA adducts through metabolic activation involving N-hydroxyaristolactam intermediates. Bioactivation studies show that N-hydroxyaristolactams (AL-NOHs) serve as substrates for human sulfotransferase SULT1B1, producing N-sulfated esters that react with DNA to form aristolactam-DNA adducts [1]. AA-derived DNA adducts are recognized as specific biomarkers of AA exposure, with a mutational signature predominantly characterized by A→T transversions detected in AA-induced UTUC tumor tissues . While direct comparative adduct-formation rates for 7-hydroxyaristolochic acid A versus AA-I or AA-II are not quantified in available studies, the compound's classification as an aristolochic acid analogue with an intact nitrophenanthrene core implies comparable DNA-reactive potential, subject to the differential metabolism pathways described in Evidence Item 3 .

Genotoxicity DNA adductomics Carcinogen biomarkers

Validated Research Applications for 7-Hydroxyaristolochic Acid A Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of 3β-Hydroxysteroid Dehydrogenase Inhibition

7-Hydroxyaristolochic acid A serves as a critical low-potency comparator in SAR studies of aristolochic acid analogues targeting 3β-HSD enzymes. With an IC50 of 187.69 μM against human 3β-HSD1—12.8-fold higher (weaker) than AA-II and 6.2-fold higher than AA-I—this compound defines the upper boundary of the potency range for nitrophenanthrene-based 3β-HSD inhibitors. Researchers investigating endocrine-disrupting effects of aristolochic acids, particularly in placental and gonadal tissues, require this compound to establish dose-response curves that span the full dynamic range of inhibition. The mixed/noncompetitive inhibition kinetics and binding at the steroid/NAD+ interface, confirmed by molecular docking, make 7-hydroxyaristolochic acid A an essential tool for mapping the pharmacophore requirements of 3β-HSD active site interactions [1][2].

Metabolic Pathway Tracing and DNA Adduct Formation Studies

In studies investigating the metabolic activation of aristolochic acids to genotoxic intermediates, 7-hydroxyaristolochic acid A is essential for tracking the Bamberger rearrangement pathway. In vitro and in vivo rat studies confirm that N-hydroxyaristolactam intermediates can rearrange to 7-hydroxyaristolactams, representing a distinct metabolic branch from direct aristolactam formation. Researchers using LC-MS/MS methodologies to quantify aristolactam metabolites in urine or tissue samples require 7-hydroxyaristolochic acid A as an analytical reference standard for identifying and quantifying hydroxylated aristolactam species. This is particularly relevant for studies correlating specific aristolochic acid metabolites with organ-specific toxicity, including aristolochic acid nephropathy (AAN) and upper tract urothelial carcinoma (UTUC), where AA-derived DNA adducts with A→T transversion signatures serve as exposure biomarkers [3][4].

Negative Control for AA-I and AA-II in Endocrine Disruption Assays

Given its substantially reduced inhibitory potency against 3β-HSD1 (IC50 = 187.69 μM) compared to AA-I and AA-II, 7-hydroxyaristolochic acid A is the appropriate negative or low-activity control for experiments designed to isolate 3β-HSD-mediated endocrine disruption from other aristolochic acid toxicities. In cellular assays using JAr cells or primary placental tissues, researchers can compare the effects of AA-I (potent 3β-HSD inhibition) against 7-hydroxyaristolochic acid A (weak inhibition) to determine whether observed phenotypic outcomes—such as altered progesterone synthesis, fetal growth restriction markers, or renal cell carcinoma-associated signaling—are driven by 3β-HSD pathway disruption versus other mechanisms including DNA adduct formation or oxidative stress induction [1].

Toxicology Reference Standard for Aristolochic Acid Exposure Assessment

In analytical toxicology and forensic chemistry applications, 7-hydroxyaristolochic acid A is required as a certified reference standard for HPLC-UV-MS methods that quantify aristolochic acids in plant materials and biological specimens. Validated HPLC methods with photodiode array detection and electrospray ionization-MS have been developed for the simultaneous analysis of aristolochic acids A, B, C, and D, 7-OH-aristolochic acid A, and aristolic acid. Procurement of high-purity 7-hydroxyaristolochic acid A (≥99.65% by vendor specification) enables accurate calibration and quantification in complex matrices, supporting regulatory compliance testing and exposure monitoring in populations at risk for aristolochic acid nephropathy .

Quote Request

Request a Quote for 7-Hydroxyaristolochic acid A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.